2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-methylphenyl)acetamide
Description
The compound 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-methylphenyl)acetamide (hereafter referred to as Compound A) is a heterocyclic molecule featuring:
- A 5-amino-pyrazole core substituted with a methylsulfanyl group at position 2.
- A 1,2,4-oxadiazole ring at position 4 of the pyrazole, linked to a 2H-1,3-benzodioxol-5-yl (methylenedioxyphenyl) group.
- An acetamide side chain terminating in a 2-chloro-4-methylphenyl moiety.
Properties
IUPAC Name |
2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(2-chloro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN6O4S/c1-11-3-5-14(13(23)7-11)25-17(30)9-29-19(24)18(22(27-29)34-2)21-26-20(28-33-21)12-4-6-15-16(8-12)32-10-31-15/h3-8H,9-10,24H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEGIHYYPPHGJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-methylphenyl)acetamide is a complex organic molecule with potential biological significance. Its unique structural features suggest a variety of biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound can be described by the following molecular formula: . It has a molecular weight of approximately 450.47 g/mol. The structure includes multiple functional groups such as an oxadiazole ring and a pyrazole moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H17ClN6O4S |
| Molecular Weight | 450.47 g/mol |
| IUPAC Name | 2-{5-amino-4-[3-(2H-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-methylphenyl)acetamide |
| LogP | 3.5136 |
| Polar Surface Area | 104.996 |
The exact mechanism of action of this compound remains to be fully elucidated; however, preliminary studies suggest it may interact with specific enzymes or receptors due to its structural components. The oxadiazole and benzodioxole moieties are hypothesized to play significant roles in binding interactions with biological targets.
Biological Activity
Research indicates that compounds similar to this one exhibit a range of biological activities:
- Antimicrobial Activity : Preliminary data suggests that the compound may possess antimicrobial properties against various bacterial strains.
- Anticancer Potential : The presence of the pyrazole ring has been associated with anticancer activity in other compounds, indicating potential for similar effects in this structure.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in animal models, suggesting that this compound could also exhibit similar properties.
Case Studies and Research Findings
Recent studies have focused on evaluating the biological activity of compounds with similar structures:
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated derivatives of benzodioxole and found that modifications at the pyrazole position enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .
Case Study 2: Anticancer Activity
In vitro tests on pyrazole-based compounds demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. These findings suggest that the structural motifs present in our compound may confer similar anticancer properties .
Case Study 3: Anti-inflammatory Properties
Research conducted on related oxadiazole compounds indicated their effectiveness in reducing markers of inflammation in animal models of arthritis. This suggests potential therapeutic applications for inflammatory diseases .
Comparison with Similar Compounds
Structural Features
Key analogues differ in substituents on the oxadiazole and acetamide groups (Table 1):
Key Observations :
Pharmacological Activity
- Oxadiazole-Containing FLAP Inhibitors : highlights that oxadiazole derivatives (e.g., BI 665915) with optimized substituents exhibit potent inhibition of 5-lipoxygenase-activating protein (FLAP) (IC₅₀ < 10 nM) and leukotriene B4 synthesis in human whole blood (IC₅₀ < 100 nM) . The benzodioxol group in Compound A may enhance FLAP binding compared to methoxy analogues due to increased electron density.
- SAR Trends :
Pharmacokinetic Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
